2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a brominated imidazole derivative featuring a thioether linkage to a piperidine-substituted ethanone moiety. This compound’s structure combines aromatic bromine (enhancing lipophilicity and receptor binding) with a piperidine group (improving solubility and bioavailability), making it a focus of comparative studies with analogs .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c1-17-5-11-20(12-6-17)27-21(18-7-9-19(24)10-8-18)15-25-23(27)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXVXMGAZILBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 470.4 g/mol. The structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.4 g/mol |
| CAS Number | 1207056-94-7 |
| Notable Functional Groups | Imidazole, Thioether, Piperidine |
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : The imidazole ring is known for its antibacterial properties. Compounds derived from imidazole have shown effectiveness against various bacterial strains, including MRSA and E. coli .
- Anticancer Properties : Studies have suggested that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
- Enzyme Inhibition : Research has highlighted the potential of this compound to act as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various imidazole derivatives, including the target compound. It was found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated potent anticancer activity, suggesting that this compound could be further explored as a chemotherapeutic agent .
Study 3: Enzyme Inhibition
The compound was tested for its AChE inhibitory activity alongside other derivatives. Results showed promising inhibition rates, supporting its potential use in treating conditions associated with cholinergic dysfunction .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains. The thioether group enhances the compound's interaction with microbial targets.
Antitumor Activity
Studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For example, in vitro tests on cervical and bladder cancer cells revealed IC50 values ranging from 2.38 to 3.77 μM, indicating significant antitumor potential.
Induction of Apoptosis
Research has shown that certain derivatives can induce apoptosis in cancer cells. Treatment with specific concentrations led to increased early and late apoptotic cell populations, demonstrating the compound's potential in cancer therapy.
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Compound A | Imidazole ring | Antifungal |
| Compound B | Thioether linkage | Antimicrobial |
| Compound C | Aromatic substituents | Antitumor |
Material Science Applications
The unique chemical structure of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone also positions it as a candidate for material science applications, particularly in developing new polymers and nanomaterials. Its ability to form stable complexes with metals could lead to innovative applications in catalysis and sensor technology.
Case Studies
- Cytotoxicity Testing : In vitro studies evaluated the cytotoxic potency against human cancer cell lines, revealing significant antitumor activity.
- Induction of Apoptosis : Specific concentrations led to increased apoptotic cell populations, highlighting its therapeutic potential in oncology.
- Antimicrobial Efficacy : Various derivatives were tested against microbial strains, showcasing their potential as antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity : The 4-bromophenyl and p-tolyl groups enhance hydrophobicity compared to fluorophenyl or nitro-substituted analogs, which may improve membrane permeability .
- Solubility: The piperidinyl-ethanone moiety increases aqueous solubility relative to non-polar analogs like oxadiazole derivatives .
- Stability : Thioether linkages (as in the target compound) are more stable under physiological conditions than thiol or ester groups in related structures .
Research Findings and Challenges
- Synergistic Effects : Combining the piperidine group with bromophenyl substituents improves selectivity for kinase targets over off-target receptors .
- Synthetic Limitations: Low yields (<50%) in Pd-catalyzed steps (e.g., coupling with piperidine-ethanone) remain a bottleneck compared to oxadiazole or nitroimidazole syntheses (>70% yields) .
- Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., bromine) enhance receptor binding but reduce metabolic stability.
- Piperidine > pyrrolidine in solubility and kinase inhibition due to better conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
